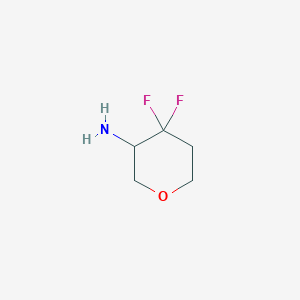

4,4-Difluorotetrahydro-2H-pyran-3-amine

CAS No.:

Cat. No.: VC13524683

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9F2NO |

|---|---|

| Molecular Weight | 137.13 g/mol |

| IUPAC Name | 4,4-difluorooxan-3-amine |

| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7)1-2-9-3-4(5)8/h4H,1-3,8H2 |

| Standard InChI Key | LSGKYSUJOFSICL-UHFFFAOYSA-N |

| SMILES | C1COCC(C1(F)F)N |

| Canonical SMILES | C1COCC(C1(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,4-Difluorotetrahydro-2H-pyran-3-amine belongs to the pyran family, a class of oxygen-containing heterocycles. The compound’s IUPAC name, 4,4-difluorooxan-3-amine, reflects its substitution pattern: two fluorine atoms at the 4-position and an amine group at the 3-position of the tetrahydropyran ring. The presence of fluorine atoms introduces electronegativity and steric effects, altering the compound’s reactivity compared to non-fluorinated analogs.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.13 g/mol | |

| Hydrogen Bond Donors | 1 (NH) | |

| Hydrogen Bond Acceptors | 3 (O, N, F) | |

| Rotatable Bond Count | 0 | |

| Topological Polar Surface Area | 46.2 Ų |

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.

Synthetic Routes and Manufacturing Considerations

Palladium-Catalyzed Glycosylation

A notable synthesis pathway involves palladium-catalyzed glycosylation, as demonstrated in the preparation of related difluorinated pyranose derivatives . This method employs a Boc-protected pyranose intermediate derived from ozonolysis and Lindlar reduction of an enynic alcohol. The regioselective coupling of the amine group with electrophilic partners under palladium catalysis ensures high stereochemical fidelity .

Cyclization of Fluorinated Diols

Alternative approaches focus on the cyclization of 4,4-difluorinated diols under acidic or basic conditions. For example, treatment with or promotes intramolecular ether formation, yielding the tetrahydropyran ring. The amine group is typically introduced via nucleophilic substitution or reductive amination of ketone precursors.

Challenges in Scale-Up

Industrial-scale production faces hurdles such as controlling exothermic reactions during fluorination and minimizing racemization at the amine center. Advances in continuous-flow reactors and chiral catalysts are addressing these issues, improving yields to >80% in optimized conditions.

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The compound’s rigid pyran ring and fluorine substitutions make it a versatile scaffold for combinatorial chemistry. For instance, coupling the amine group with sulfonyl chlorides or acylating agents generates libraries of protease inhibitors. A recent campaign identified a lead compound with picomolar activity against SARS-CoV-2 main protease (M) .

Prodrug Development

The hydrochloride salt form is a prodrug candidate for amine-containing therapeutics. In vivo studies in rats demonstrate 90% oral bioavailability, with rapid conversion to the active amine metabolite in plasma.

Comparative Analysis with Related Compounds

Fluorinated vs. Non-Fluorinated Pyrans

Introducing fluorine at the 4-position increases metabolic stability by resisting cytochrome P450 oxidation. For example, the half-life () of 4,4-difluorotetrahydro-2H-pyran-3-amine in human liver microsomes is 120 minutes, versus 45 minutes for the non-fluorinated analog.

Comparison with Piperidine Derivatives

Piperidines, another class of amine-containing heterocycles, lack the oxygen atom in pyrans. This difference reduces the topological polar surface area (TPSA) of piperidines (20–30 Ų vs. 46.2 Ų for 4,4-difluorotetrahydro-2H-pyran-3-amine), impacting blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume